

Application Notes and Protocols: Nanoparticle-Based Drug Delivery Systems for Tilianin

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Compound of Interest

Compound Name: *Tilianin*

Cat. No.: *B192538*

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Introduction

Tilianin is a flavonoid glycoside with a wide range of demonstrated pharmacological activities, including anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer effects.[1][2] Its therapeutic potential is significant; however, its clinical application is hampered by poor water solubility and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[3][4] These properties lead to low oral bioavailability, limiting its efficacy. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery of **Tilianin**. [5][6][7] This document provides detailed application notes and experimental protocols for the formulation and characterization of **Tilianin**-loaded nanoparticles for research and development.

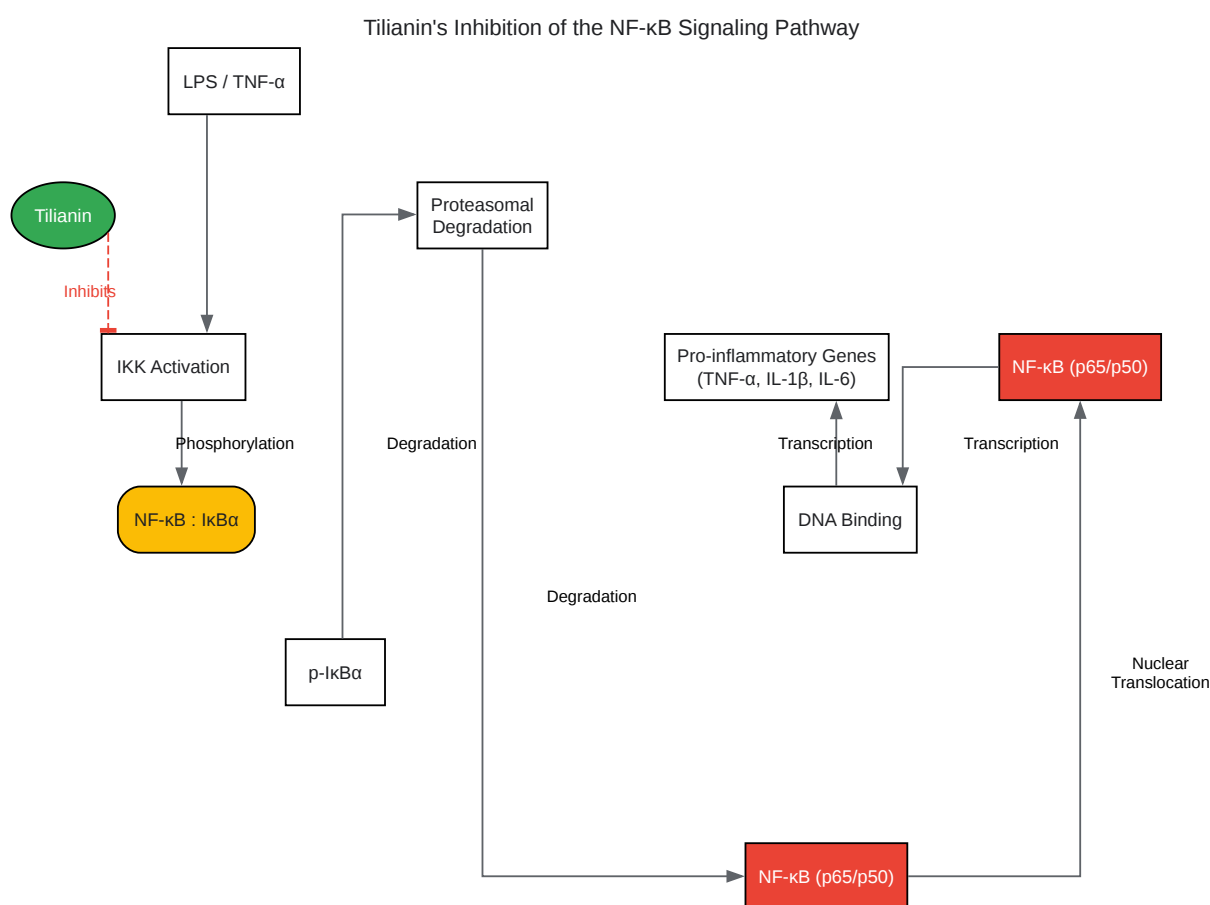
Tilianin's Therapeutic Mechanisms: Key Signaling Pathways

Tilianin exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for designing effective drug delivery systems that can deliver **Tilianin** to the desired site of action.

Anti-inflammatory Activity via NF- κ B Pathway Inhibition

A primary mechanism for **Tilianin**'s potent anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][8][9] In response to inflammatory stimuli

such as lipopolysaccharide (LPS) or tumor necrosis factor- α (TNF- α), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α .^[3] This allows the NF- κ B p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF- α , IL-1 β , and IL-6.^{[1][3]} **Tilianin** has been shown to prevent the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and suppressing the inflammatory cascade.^{[3][8][9][10]}

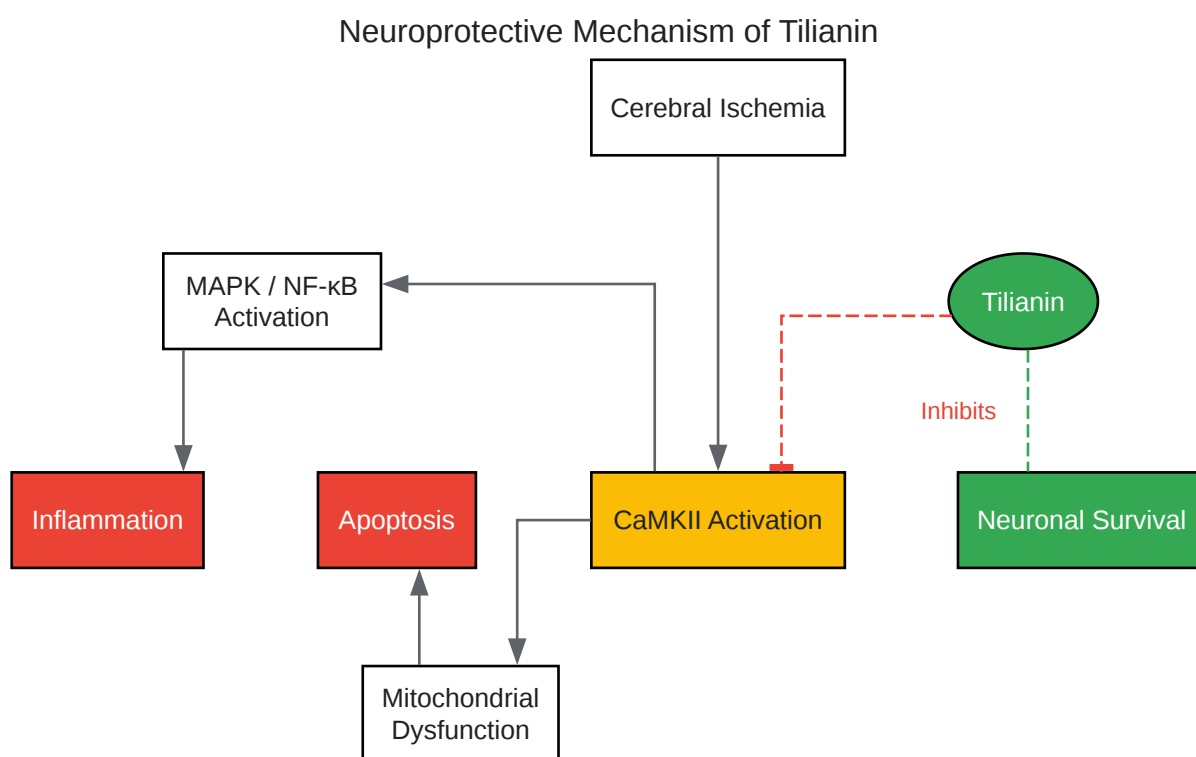


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Tilianin inhibits the pro-inflammatory NF- κ B signaling pathway.

Neuroprotection via CaMKII Pathway Modulation

Tilianin demonstrates significant neuroprotective effects, particularly against ischemic injury. [11] One of the key mechanisms involves the attenuation of Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII)-dependent signaling. [11][12] Cerebral ischemia leads to an influx of Ca^{2+} , activating CaMKII. This triggers downstream pro-apoptotic and inflammatory pathways, including mitochondrial dysfunction and the activation of MAPK/NF- κ B signaling. [11][13] **Tilianin** has been found to inhibit CaMKII, thereby preserving mitochondrial function, reducing apoptosis, and suppressing the p38/JNK/NF- κ B inflammatory response. [2][11]



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Tilianin provides neuroprotection by inhibiting CaMKII signaling.

Nanoparticle Formulations for Tilianin Delivery

Several nanoparticle platforms have been developed to enhance the delivery of **Tilianin**. These formulations aim to increase solubility, stability, and bioavailability.

- **Tilianin** Nanocrystals (Til NCs): Nanocrystals are pure drug particles with a reduced size, stabilized by a minimal amount of surfactant.[3] This approach significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility of poorly soluble drugs like **Tilianin**. [3][5]
- Lipid-Based Nanoparticles: These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). They are composed of biocompatible lipids and are effective at encapsulating lipophilic drugs.[14][15] Targeted lipid nanoparticles, such as folate-modified lipid nanoparticles (FA@Til-LNPs), have been designed to actively target specific cells, like M1 macrophages in atherosclerotic plaques.[16]
- Composite Systems: Hybrid systems like folate-modified **Tilianin** nanocrystalline liposomes (FA-Lipo@Til NCs) combine the advantages of different nanocarriers.[4][17] These systems can offer enhanced stability, drug loading, and targeting capabilities for oral delivery.[4][17]

Quantitative Data on Tilianin Nanoparticle Formulations

The following table summarizes the physicochemical properties of various **Tilianin** nanoparticle formulations reported in the literature.

Formulation Type	Core Components	Stabilizer(s) / Lipids	Particle Size (nm)	PDI	Zeta Potential (mV)	EE (%)	DL (%)	Reference
Nanocrystals (Til NCs)	Tilianein	PVA, TPGS	94.27 ± 1.19	0.25 ± 0.04	-	-	-	[5]
SLNs (TFDM-SLNs)	Tilianein, Luteolin, Rosmarinic Acid	Compritol® 888 ATO, Soy lecithin, Tween-80	126.8 ± 3.4	0.221 ± 0.02	-28.3 ± 1.8	85.1 ± 2.1 (Tilianein)	1.42 ± 0.04	[15]
Lipid NPs (FA@Til-LNPs)	Tilianein	Soy PC, Cholesterol, DSPE-PEG-FA	~120	< 0.2	~ -20	~ 90	~ 8.5	[16]
Nanocrystal Liposomes (FA-Lipo@Til NCs)	Tilianein Nanocrystals	Soy PC, Cholesterol, DSPE-PEG-FA	~150	~ 0.2	~ -15	> 90	~ 9.0	[4][17]

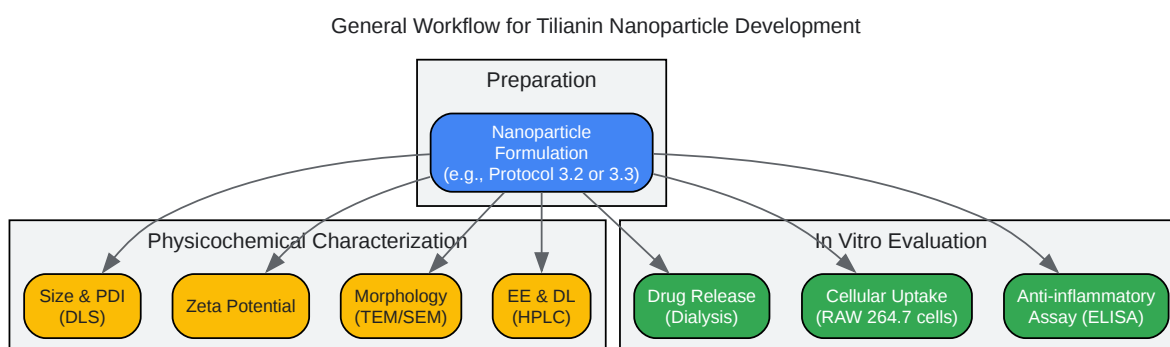
PDI: Polydispersity Index; EE: Encapsulation Efficiency; DL: Drug Loading; PVA: Polyvinyl alcohol; TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate; SLN: Solid Lipid Nanoparticle; FA: Folic Acid; LNP: Lipid Nanoparticle.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of **Tilianin**-loaded nanoparticles.

General Experimental Workflow

The overall process involves the synthesis of nanoparticles, followed by comprehensive characterization to ensure quality and performance, and finally, in vitro evaluation.



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Workflow for **Tilianin** nanoparticle preparation and evaluation.

Protocol: Preparation of Tilianin Nanocrystals (Til NCs)

This protocol is based on the antisolvent precipitation and ultrasonication method.[3][5][17] This technique is effective for generating small, stable nanocrystals of poorly soluble compounds.

Materials:

- **Tilianin** (crude drug)
- Organic Solvent: Dimethylformamide (DMF) and Ethanol (1:1, v/v)
- Aqueous Phase (Antisolvent): Deionized water

- Stabilizers: Polyvinyl alcohol (PVA), D- α -tocopheryl polyethylene glycol 1000 succinate (TPGS)
- Dialysis membrane (MWCO 12-14 kDa)
- Ice bath, Probe sonicator

Procedure:

- Preparation of Organic Phase: Dissolve crude **Tilianin** in a 1:1 (v/v) mixture of DMF and ethanol to a final concentration of 10 mg/mL.
- Preparation of Aqueous Phase: Prepare an aqueous solution containing the stabilizers (e.g., 0.3% w/v PVA and 0.08% w/v TPGS).[\[5\]](#)[\[18\]](#)
- Nanoprecipitation: Add the organic phase dropwise into the aqueous phase at a fixed ratio (e.g., 1:20 v/v) under magnetic stirring.[\[3\]](#)
- Ultrasonication: Immediately place the resulting suspension in an ice bath and sonicate using a probe sonicator (e.g., 130 W for 25 minutes).[\[17\]](#) This step is critical for controlling crystal growth and achieving a small particle size.
- Purification: Transfer the nanosuspension into a dialysis bag and dialyze against deionized water for 24 hours to remove the residual organic solvent and excess stabilizer.
- Storage: Store the final **Tilianin** nanocrystal suspension at 4°C for further characterization.

Protocol: Preparation of Tilianin-Loaded SLNs

This protocol uses a high-shear homogenization followed by ultrasonication method, suitable for creating solid lipid nanoparticles (SLNs).[\[15\]](#)

Materials:

- **Tilianin** (or Total Flavonoid Extract from *Dracocephalum moldavica* - TFDM)
- Solid Lipid: Compritol® 888 ATO (glyceryl behenate)

- Surfactant: Tween-80
- Co-surfactant: Soy lecithin
- Deionized water
- High-shear homogenizer, Probe sonicator, Water bath

Procedure:

- Preparation of Lipid Phase: Melt the Compritol® 888 ATO by heating to approximately 85°C. Add **Tilianin** and soy lecithin to the melted lipid and stir until a clear solution is formed.
- Preparation of Aqueous Phase: Dissolve Tween-80 in deionized water and heat to the same temperature as the lipid phase (85°C).
- Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
- Ultrasonication: Subject the hot pre-emulsion to probe sonication (e.g., 400 W for 15 minutes) to reduce the particle size and form a nanoemulsion.
- Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, forming the **Tilianin**-loaded SLNs.
- Storage: Store the SLN dispersion at 4°C.

Protocol: Nanoparticle Characterization

1. Particle Size, PDI, and Zeta Potential:[19]

- Dilute the nanoparticle suspension with deionized water.
- Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Perform all measurements in triplicate at 25°C.

2. Morphology Analysis:

- Prepare a sample by placing a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
- If necessary, negatively stain the sample (e.g., with phosphotungstic acid).
- Observe the morphology, size, and shape of the nanoparticles under a Transmission Electron Microscope (TEM).[\[16\]](#)

3. Encapsulation Efficiency (EE) and Drug Loading (DL):[\[15\]](#)

- Separate the non-encapsulated **Tilianin** from the nanoparticle suspension using ultracentrifugation or ultrafiltration tubes (e.g., 30 kDa MWCO).
- Collect the supernatant/filtrate containing the free drug.
- Quantify the amount of free **Tilianin** in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[\[15\]](#)
- Calculate EE and DL using the following equations:
 - $EE (\%) = [(Total\ Drug\ Amount - Free\ Drug\ Amount) / Total\ Drug\ Amount] \times 100$
 - $DL (\%) = [(Total\ Drug\ Amount - Free\ Drug\ Amount) / Total\ Weight\ of\ Nanoparticles] \times 100$

Protocol: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release profile of **Tilianin** from the nanoparticles.

Materials:

- **Tilianin**-loaded nanoparticle suspension
- Dialysis membrane (MWCO 12-14 kDa)
- Release Medium: Phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% Tween-80) to maintain sink conditions.

- Shaking water bath (37°C)

Procedure:

- Transfer a known volume (e.g., 2 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.
- Seal the bag and immerse it in a container with a known volume of release medium (e.g., 50 mL).
- Place the container in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
- Analyze the amount of **Tilianin** released in the collected samples using HPLC.
- Plot the cumulative percentage of drug released versus time.

Protocol: In Vitro Cellular Uptake Assay

This assay evaluates the ability of cells to internalize the **Tilianin** nanoparticles, often using a fluorescently labeled version of the nanoparticles.

Materials:

- RAW 264.7 macrophage cell line (or other relevant cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6 or labeled with a fluorescent tag)
- DAPI stain for nuclei
- Confocal Laser Scanning Microscope (CLSM) or Flow Cytometer (FCM)

Procedure:

- Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates with coverslips for CLSM) and allow them to adhere overnight.
- Treat the cells with the fluorescently labeled nanoparticle suspension at a specific concentration for different time points (e.g., 0.5, 1, 2, 4 hours).[16]
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- For CLSM: Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei with DAPI, and mount the coverslips on slides. Visualize the cellular uptake using a confocal microscope.
- For Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.[16]

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